2-Methyl-1,3,6,9,12,15-hexaoxacycloheptadecane
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Overview
Description
2-Methyl-1,3,6,9,12,15-hexaoxacycloheptadecane is an organic compound with the molecular formula C12H24O6 It is a cyclic ether, specifically a crown ether, which is known for its ability to form complexes with various cations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3,6,9,12,15-hexaoxacycloheptadecane typically involves the cyclization of linear polyethers. One common method is the reaction of diethylene glycol with a suitable dihalide under basic conditions to form the cyclic ether. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3,6,9,12,15-hexaoxacycloheptadecane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal cations, particularly alkali and alkaline earth metals.
Substitution Reactions: The ether linkages can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts such as sodium chloride or potassium iodide in an aqueous or organic solvent.
Substitution: Requires nucleophiles such as halides or alkoxides and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Complexation: Results in the formation of metal-crown ether complexes.
Substitution: Leads to the formation of substituted ethers, depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1,3,6,9,12,15-hexaoxacycloheptadecane has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of complex organic molecules.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate ions and small molecules.
Industry: Utilized in the extraction and separation of metal ions in analytical chemistry and environmental science.
Mechanism of Action
The primary mechanism by which 2-Methyl-1,3,6,9,12,15-hexaoxacycloheptadecane exerts its effects is through the formation of stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it and altering its chemical properties. This complexation can influence various molecular targets and pathways, including ion transport across membranes and catalytic processes.
Comparison with Similar Compounds
Similar Compounds
18-Crown-6: Another crown ether with a similar structure but without the methyl substitution.
15-Crown-5: A smaller crown ether with five oxygen atoms in the ring.
12-Crown-4: An even smaller crown ether with four oxygen atoms.
Uniqueness
2-Methyl-1,3,6,9,12,15-hexaoxacycloheptadecane is unique due to the presence of the methyl group, which can influence its complexation properties and solubility. This slight structural difference can lead to variations in its chemical behavior and applications compared to other crown ethers.
Properties
CAS No. |
68375-98-4 |
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Molecular Formula |
C12H24O6 |
Molecular Weight |
264.31 g/mol |
IUPAC Name |
2-methyl-1,3,6,9,12,15-hexaoxacycloheptadecane |
InChI |
InChI=1S/C12H24O6/c1-12-17-10-8-15-6-4-13-2-3-14-5-7-16-9-11-18-12/h12H,2-11H2,1H3 |
InChI Key |
DDYAYLGERJQFIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCCOCCOCCOCCOCCO1 |
Origin of Product |
United States |
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